2,3-dihydro-1H-pyrrolizine
Overview
Description
2,3-Dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle composed of a fused pyrrole and pyrrolidine ring. This compound is a significant structural motif in various natural products and synthetic molecules, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides with alkenes or alkynes. Azomethine ylides can be generated in situ from the reaction of amino acids (such as proline) with carbonyl compounds (such as ninhydrin) in the presence of dialkyl acetylenedicarboxylates in alcohols . Another method involves the use of indole-2-carboxaldehyde, triphenylphosphine, and dialkyl acetylenedicarboxylates .
Industrial Production Methods: Industrial production of this compound derivatives often employs similar cycloaddition reactions, optimized for large-scale synthesis. The use of microwave-assisted heating and other advanced techniques can enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized pyrrolizine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
2,3-Dihydro-1H-pyrrolizine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in various biological processes and as potential bioactive compounds.
Industry: Employed in the development of new materials and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolizine derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, Ketorolac inhibits cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact pathways and targets can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
Pyrrolizidine: A fully saturated analog with similar structural features.
Tetrahydro-1H-pyrrolizine: Another related compound with additional hydrogen atoms.
Spiropyrrolizines: Compounds with a spiro-fused ring system.
Uniqueness: 2,3-Dihydro-1H-pyrrolizine is unique due to its specific bicyclic structure and the presence of both pyrrole and pyrrolidine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolizine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-3-7-4-2-6-8(7)5-1/h1,3,5H,2,4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXQJHOJIQTXLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CN2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293402 | |
Record name | 2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13618-87-6 | |
Record name | 2,3-Dihydro-1H-pyrrolizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13618-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1H-pyrrolizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1H-pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70293402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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